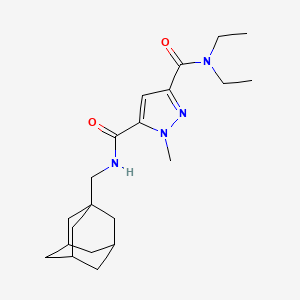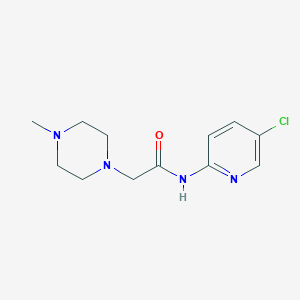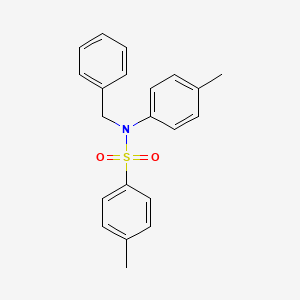![molecular formula C19H28N2O4 B4574252 ethyl 4-[({[2-(2-furyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B4574252.png)
ethyl 4-[({[2-(2-furyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate
Vue d'ensemble
Description
Ethyl 4-[({[2-(2-furyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.20490738 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen Bonding and Structural Analysis : The structural analysis of enaminones, which are closely related to the compound , emphasizes their potential in understanding hydrogen bonding mechanisms within anticonvulsant drugs. These studies can provide insights into drug design and the development of new pharmaceuticals by examining the crystal structures and hydrogen bond networks (Kubicki, Bassyouni, & Codding, 2000).
Chemical Transformations and Synthesis : Research into primary amine-promoted ring opening in carbapenem-derived esters showcases the versatility of similar compounds in chemical synthesis. Such transformations are crucial for developing new synthetic routes and obtaining pyrrolidine derivatives, which are valuable in medicinal chemistry (Valiullina et al., 2020).
Polymer Science Applications : The synthesis and polymerization of functional cyclic esters, including those related to the compound of interest, highlight their importance in creating hydrophilic aliphatic polyesters. These materials are significant for biomedical applications, including drug delivery systems and tissue engineering scaffolds (Trollsås et al., 2000).
Organic Synthesis and Catalysis : Studies on phosphine-catalyzed annulation processes offer insights into the synthesis of highly functionalized tetrahydropyridines. These methodologies are crucial for the development of new organic compounds with potential applications in pharmaceuticals and agrochemicals (Zhu, Lan, & Kwon, 2003).
Electrochemical Studies : The electrochemistry of Fischer alkoxy- and aminocarbene complexes of tungsten, utilizing similar chemical frameworks, provides valuable information on oxidation and reduction potentials. These findings can influence the development of electrocatalysts and materials for energy storage applications (Landman et al., 2013).
Propriétés
IUPAC Name |
ethyl 4-[[[2-(furan-2-yl)pyrrolidine-1-carbonyl]amino]methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-2-24-18(22)15-9-7-14(8-10-15)13-20-19(23)21-11-3-5-16(21)17-6-4-12-25-17/h4,6,12,14-16H,2-3,5,7-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWERZCRUVKEHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)N2CCCC2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4574171.png)

![Methyl (2-chloro-4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate](/img/structure/B4574182.png)

![5-{[(2-fluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4574194.png)

![4-oxo-N-(2-pyridinylmethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4574201.png)
![3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B4574208.png)
![N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4574218.png)
![2-[(3-phenyl-2-quinoxalinyl)amino]ethanol](/img/structure/B4574219.png)

![1-acetyl-N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4574237.png)
![5-[(4-CHLOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE](/img/structure/B4574244.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide](/img/structure/B4574258.png)
